1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of the body's stress response and has been implicated in the development of anxiety and depression disorders. CP-154,526 has been widely studied for its potential therapeutic applications in these disorders.
Mechanism of Action
1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the CRF1 receptor, this compound can reduce the effects of stress on the body, including anxiety and depression-like behaviors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the reduction of anxiety-like behavior in animal models, the blockade of stress-induced increases in corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) levels, and the reduction of stress-induced changes in brain activity.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide for lab experiments is its selectivity for the CRF1 receptor, which allows for more specific targeting of the stress response. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Future Directions
For research on 1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide include further studies on its potential therapeutic applications in anxiety and depression disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of longer-acting CRF1 receptor antagonists that can be used in clinical settings.
Scientific Research Applications
1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in anxiety and depression disorders. Preclinical studies have shown that this compound can reduce anxiety-like behavior in animal models and can block the behavioral and physiological effects of stress. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c15-14-6-4-13(5-7-14)12-20(18,19)16-8-3-11-17-9-1-2-10-17/h4-7,16H,1-3,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPZSYSARNHDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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